molecular formula C10H23NO3Si B12546490 (2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine CAS No. 153821-57-9

(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine

Cat. No.: B12546490
CAS No.: 153821-57-9
M. Wt: 233.38 g/mol
InChI Key: XRONIPAEEPVKCD-UHFFFAOYSA-N
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Description

(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine is an organosilane compound featuring a trimethoxysilyl group linked to a propyl chain and an imine functional group (C=N) in the (2E)-configuration. This structure combines the hydrolytic reactivity of trimethoxysilane with the nucleophilic and coordination properties of the imine group. The compound is likely used as a coupling agent or surface modifier in materials science, facilitating adhesion between organic and inorganic phases . Its imine group distinguishes it from amine-functionalized silanes, offering unique reactivity profiles in crosslinking or chelation applications.

Properties

CAS No.

153821-57-9

Molecular Formula

C10H23NO3Si

Molecular Weight

233.38 g/mol

IUPAC Name

N-(3-trimethoxysilylpropyl)butan-2-imine

InChI

InChI=1S/C10H23NO3Si/c1-6-10(2)11-8-7-9-15(12-3,13-4)14-5/h6-9H2,1-5H3

InChI Key

XRONIPAEEPVKCD-UHFFFAOYSA-N

Canonical SMILES

CCC(=NCCC[Si](OC)(OC)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine typically involves the reaction of trimethoxysilane with an appropriate precursor. One common method is the reaction of trimethoxysilane with a propylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of (2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine involves large-scale synthesis using optimized reaction conditions. The process often includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The trimethoxysilyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine has a wide range of applications in scientific research:

    Chemistry: It is used as a coupling agent in the synthesis of advanced materials, including polymers and composites.

    Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: It serves as a precursor in the development of drug delivery systems and therapeutic agents.

    Industry: The compound is utilized in the production of adhesives, sealants, and coatings due to its excellent bonding properties.

Mechanism of Action

The mechanism of action of (2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group undergoes hydrolysis to form silanol groups, which can further condense to create siloxane bonds. These reactions enable the compound to act as an effective cross-linking agent, enhancing the mechanical and chemical properties of the materials it is incorporated into.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Analysis

The table below compares key properties of (2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine with analogous silane compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Reactivity/Applications
(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine C10H21NO3Si 231.37 Trimethoxysilyl, imine (C=N) Hydrolyzes to silanol; imine enables coordination with metals or pH-sensitive bonding
DAMO (N-[3-(Trimethoxysilyl)propyl]ethylenediamine) C8H22N2O3Si 222.35 Trimethoxysilyl, primary amine High nucleophilicity; used in quantum dot synthesis (e.g., SiQDs)
APTES (3-aminopropyl triethoxysilane) C9H23NO3Si 221.37 Triethoxysilyl, primary amine Slower hydrolysis than trimethoxysilanes; bonds to silica/glass surfaces
3-(Trimethoxysilyl)propyl methacrylate C10H20O5Si 248.34 Trimethoxysilyl, methacrylate Polymerizable double bond; used in hydrophobic coatings
Key Differences:
  • Imine vs. Amine Reactivity : The imine group in the target compound is less nucleophilic than primary amines in DAMO or APTES, making it less reactive toward electrophiles but more stable in basic conditions. However, imines can hydrolyze under acidic conditions to form amines and carbonyl compounds, limiting their use in acidic environments .
  • Silane Hydrolysis : Trimethoxysilyl groups (target compound, DAMO) hydrolyze faster than triethoxysilyl (APTES), enabling quicker bonding to hydroxylated surfaces .
  • Applications : DAMO’s amine group is critical for coordinating with quantum dot precursors (e.g., in SiQD synthesis) , while the methacrylate group in 3-(Trimethoxysilyl)propyl methacrylate facilitates radical polymerization in coatings . The target compound’s imine may serve in metal chelation or pH-responsive materials.

Stability and Environmental Considerations

  • Hydrolytic Stability : The imine group’s susceptibility to hydrolysis contrasts with the stability of APTES’s amine, which remains intact across a wider pH range. This makes APTES preferable for aqueous applications .
  • Thermal Stability : The methacrylate derivative (bp 190°C) suggests higher thermal resistance than the target compound, which may decompose at lower temperatures due to imine lability.

Economic and Commercial Aspects

  • Cost : N-[3-(Trimethoxysilyl)propyl]ethylenediamine (DAMO) is priced at JPY 6,500 per 100g . The target compound’s cost may vary based on synthesis complexity, but it is likely comparable to DAMO if production scales are similar.
  • Commercial Use : APTES is widely adopted in surface modification, while the methacrylate variant is niche for specialty coatings. The target compound’s applications may remain specialized unless unique advantages (e.g., tunable imine reactivity) are demonstrated .

Biological Activity

(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine is a compound of interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and potential applications in different fields.

Chemical Structure and Properties

The compound is characterized by a trimethoxysilyl functional group attached to a butan-2-imine backbone. This structure suggests potential interactions with biological membranes and receptors, which can influence its biological activity.

The biological activity of (2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine can be attributed to its ability to interact with microbial cell membranes. The trimethoxysilyl group may facilitate adhesion to surfaces, enhancing the compound's efficacy as an antimicrobial agent.

Key Mechanisms:

  • Membrane Disruption: The cationic nature of the trimethoxysilyl group can disrupt microbial cell membranes, leading to cell lysis.
  • Inhibition of Cellular Functions: It may interfere with essential cellular processes, including protein synthesis and DNA replication.

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial properties of compounds similar to (2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine. For instance, a related silane compound demonstrated significant antibacterial activity against Salmonella typhimurium and Escherichia coli. The results indicated a reduction in bacterial counts by up to 115-fold after treatment with the silane compound over a specified period .

PathogenReduction in Bacterial CountMethod of Application
Salmonella typhimurium115-foldSurface coating with silane compound
Escherichia coliSignificant reductionSurface coating with silane compound

Case Studies

  • Surface Coating Applications : A study investigated the use of trimethoxysilane derivatives as surface disinfectants. The results showed that surfaces treated with these compounds exhibited prolonged antimicrobial effects, significantly reducing pathogen viability over time .
  • Textile Functionalization : Research into antimicrobial textiles has highlighted the role of quaternary ammonium silanes in providing lasting antibacterial properties. These findings suggest that (2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine could be effectively utilized in textile applications to inhibit microbial growth .

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